
Cinnarizine
Overview
Description
Cinnarizine (1-bis(4-methylphenyl)methyl-4-(3-phenylpropenyl)piperazine) is a first-generation H1-receptor antagonist and calcium channel blocker used primarily for motion sickness, vertigo, and peripheral vascular disorders . It inhibits vasoconstriction by reducing calcium influx into vascular smooth muscle cells, thereby improving blood flow . This compound’s poor aqueous solubility (near 0% in free form) has driven innovations in formulations, such as inclusion complexes and lipid-based systems, to enhance bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnarizine can be synthesized through a multi-step process involving the reaction of diphenylmethylpiperazine with cinnamyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic synthetic route but is optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions: Cinnarizine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the piperazine ring is modified by various nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a catalyst
Major Products Formed:
Oxidation: Various oxidized metabolites.
Reduction: Amine derivatives.
Substitution: Modified piperazine derivatives
Scientific Research Applications
Pharmacological Profile
Cinnarizine's pharmacological actions are multifaceted:
- Calcium Channel Blockade : It inhibits L-type and T-type voltage-gated calcium channels, which is crucial for its effects on vascular smooth muscle and the central nervous system .
- Histamine Receptor Antagonism : this compound acts as a potent inhibitor of histamine H1 receptors (Ki = 47 nM) and has demonstrated activity against dopamine receptors, contributing to its antiemetic effects .
- Vasorelaxation : Its ability to induce vasorelaxation makes it a candidate for nootropic applications, enhancing cerebral blood flow and oxygen supply .
Management of Vertigo and Motion Sickness
This compound is primarily used to alleviate symptoms associated with vestibular disorders:
- Effectiveness : Studies have shown significant reductions in symptoms such as dizziness, nausea, and vomiting. A fixed-dose combination of this compound and dimenhydrinate has been particularly effective in treating vertigo .
- Case Study : In a clinical trial involving 120 patients, the combination therapy led to a marked improvement in dizziness symptoms over a 60-day period (p < 0.001) as measured by the Dizziness Handicap Inventory (DHI) .
Migraine Prophylaxis
Recent systematic reviews indicate that this compound may be effective in preventing migraine attacks:
- Efficacy : A meta-analysis revealed that patients experienced a significant decrease in migraine frequency (mean difference = -3.10) and intensity (mean difference = -1.54) when treated with this compound compared to controls like propranolol and sodium valproate .
- Recommendation : Despite promising results, the authors suggest further research with larger sample sizes to confirm these findings.
Potential Anticancer Properties
Emerging research suggests that this compound may have applications in oncology:
- Mechanism of Action : Molecular modeling studies indicate that this compound interacts with protein kinase C (PKC), potentially influencing cancer cell signaling pathways .
- Research Findings : Investigations into nasopharyngeal carcinoma have identified mutations that could be targeted therapeutically, with this compound being considered for further study in this context .
Data Table: Summary of Clinical Efficacy Studies
Mechanism of Action
Cinnarizine exerts its effects primarily by blocking L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing the excitability of neurons and smooth muscle cells. This compound also binds to dopamine D2 receptors, histamine H1 receptors, and muscarinic acetylcholine receptors, contributing to its antihistaminic and antiemetic properties .
Comparison with Similar Compounds
Efficacy in Vertigo and Motion Sickness
Cinnarizine is often compared to other antihistamines and vestibular suppressants:
- Prochlorperazine : In a double-blind crossover study, this compound (45–90 mg/day) showed comparable efficacy to prochlorperazine, with 70–80% symptom improvement in vertigo patients .
- Betahistine : A randomized trial found betahistine (48 mg/day) superior to this compound (40 mg/day) in reducing vertigo severity, particularly in Ménière’s disease .
- Scopolamine : In seasickness trials, scopolamine outperformed this compound in severe motion conditions (e.g., 3.5 m waves). However, this compound 50 mg demonstrated 65% efficacy in rough seas with fewer side effects in mild conditions .
Table 1: Clinical Efficacy in Vertigo and Motion Sickness
Compound | Indication | Dose | Efficacy (%) | Reference |
---|---|---|---|---|
This compound | Vertigo | 45–90 mg/day | 70–80 | |
Betahistine | Ménière’s disease | 48 mg/day | >80 | |
Scopolamine | Severe seasickness | Transdermal patch | >75 |
Antihistaminic and Anti-Allergic Activity
This compound’s H1-antagonism is weaker compared to newer antihistamines:
- Doxepin : In cold urticaria, 8/9 patients preferred doxepin (10 mg TID) over this compound (10 mg TID) due to superior symptom relief .
- Hydroxyzine : While both reduce histamine-mediated responses, hydroxyzine’s sedative effects limit its use in chronic conditions, whereas this compound is better tolerated long-term .
Pharmacokinetic and Solubility Profiles
- Water Solubility : Free this compound has negligible solubility (0%), but inclusion complexes with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) improve solubility to ~4.1% .
- Lipid-Based Formulations : this compound ionic liquids (e.g., 1-decyl sulfate) exhibit 10-fold higher solubility in lipid formulations compared to the hydrochloride salt .
- Comparative ADME : Etodroxizine and levocetirizine (structural analogs) demonstrate better absorption and metabolic stability than this compound in computational models .
Table 2: Solubility Enhancements
Formulation | Solubility (mg/mL) | Reference |
---|---|---|
Free this compound | 0.0 | |
SBE-β-CD inclusion complex | 4.1 | |
This compound 1-decyl sulfate | 12.5 (LC-SEDDS) |
Structural and Mechanistic Comparisons
- Piperazine Derivatives : this compound shares structural similarities with flunarizine and meclizine. Both inhibit mTORC1, but flunarizine shows stronger radiation-sensitizing effects in glioblastoma stem cells .
- WNT Pathway Inhibitors : this compound and ciclopirox olamine induce apoptosis in lymphoma cells via WNT/β-catenin inhibition, though ciclopirox has broader antifungal applications .
Formulation Innovations
- Transfersomal Gels : this compound-loaded transfersomes achieve >90% encapsulation efficiency, enabling targeted delivery for vertigo treatment .
- Lipid-Based Systems: Solidified self-nanoemulsifying drug delivery systems (SNEDDS) enhance fed-state solubility by 300% compared to conventional tablets .
Biological Activity
Cinnarizine is a piperazine derivative primarily used as an antihistamine and calcium channel blocker. Its biological activity encompasses a range of mechanisms, including effects on the central nervous system, vascular smooth muscle, and various receptor interactions. This article delves into the pharmacodynamics, pharmacokinetics, therapeutic applications, and case studies related to this compound, supported by data tables and research findings.
Pharmacodynamics
This compound exhibits multiple pharmacological actions:
- Calcium Channel Blocking : this compound selectively inhibits L-type and T-type voltage-gated calcium channels, reducing intracellular calcium levels in vascular smooth muscle cells. This mechanism leads to vasodilation and decreased vascular resistance .
- Antihistaminic Activity : It acts as an H1 receptor antagonist, providing relief from allergic symptoms .
- Antiserotonergic and Antidopaminergic Effects : this compound also interacts with serotonin and dopamine receptors, which may contribute to its efficacy in treating vestibular disorders .
Pharmacokinetics
This compound is characterized by:
- High Protein Binding : Approximately 91% of this compound binds to plasma proteins, which influences its distribution and bioavailability .
- Metabolism : It is metabolized primarily by cytochrome P450 enzymes (CYP2D6 and CYP2B6), leading to various metabolites excreted in urine and feces .
- Half-life : The elimination half-life ranges from 3 to 6 hours, necessitating multiple doses for sustained effects .
Therapeutic Applications
This compound is indicated for various conditions:
- Vestibular Disorders : It is widely used for treating vertigo and motion sickness. A study involving 1275 patients demonstrated a significant reduction in vertigo symptoms (61% improvement) when treated with a combination of this compound and dimenhydrinate .
- Cold Urticaria : In a clinical trial with 14 patients intolerant to standard antihistamines, this compound showed a complete or good response in 57.1% of cases .
- Postviral Hyposmia : this compound has been explored as an adjuvant treatment alongside steroids for improving olfactory function in patients with postviral hyposmia, showing statistically significant improvements .
Study on Vertigo Treatment
A non-interventional study assessed the efficacy of a fixed combination of this compound (20 mg) and dimenhydrinate (40 mg) in treating vertigo. Key findings included:
- Patient Demographics : Average age of participants was 61.2 years.
- Efficacy Results :
- Mean Vertigo Score (MVS) reduced from 1.46 to 0.57 (61% improvement).
- Concomitant symptoms like nausea and vomiting decreased by 84% and 85%, respectively.
Symptom | Baseline MVS | Post-Treatment MVS | Improvement (%) |
---|---|---|---|
Vertigo | 1.46 | 0.57 | 61 |
Nausea | - | - | 84 |
Vomiting | - | - | 85 |
Cold Urticaria Response
In another study involving patients with cold urticaria:
Q & A
Q. How can researchers design robust pharmacokinetic studies for cinnarizine to account for its variable solubility and stability?
Answer:
Pharmacokinetic studies must address this compound’s low aqueous solubility (0.02 mg/mL at 25°C) and pH-dependent stability (pKa = 7.4) . Experimental designs should:
- Use validated HPLC methods with UV detection (e.g., C18 columns, mobile phase: methanol-phosphate buffer) to quantify plasma concentrations .
- Incorporate stability-indicating assays under simulated physiological conditions (e.g., varying pH, temperature) to assess degradation products .
- Apply non-compartmental analysis (NCA) for bioavailability calculations, ensuring sampling intervals align with this compound’s half-life (~4–6 hours) .
Advanced Consideration:
For population pharmacokinetic modeling, use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability in metabolism, particularly CYP2D6 polymorphisms .
Q. What methodological strategies resolve contradictions in clinical efficacy data between this compound monotherapy and combination therapies?
Answer:
Contradictions arise from heterogeneous patient populations (e.g., peripheral vs. central vertigo) and dosing regimens. To mitigate:
- Conduct stratified meta-analyses comparing this compound alone (e.g., 25 mg TID) versus fixed-dose combinations (e.g., this compound + dimenhydrinate 20 mg TID), focusing on standardized endpoints like vertigo severity scales .
- Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) using tools like Cochrane’s ROBINS-I for bias assessment .
Advanced Consideration:
Design adaptive clinical trials with interim analyses to adjust dosing or enrollment criteria based on early efficacy signals, leveraging Bayesian statistical frameworks .
Q. How can researchers optimize experimental protocols for synthesizing this compound derivatives with enhanced selectivity for calcium channels?
Answer:
Synthesis optimization requires:
- Structural modification at the diphenylmethylpiperazine moiety to enhance binding to T-type calcium channels. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict binding affinities .
- Validate purity (>98%) via differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, referencing USP monographs for impurity thresholds .
Advanced Consideration:
Apply high-throughput screening (HTS) with fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing Cav3.2 channels to assess derivative efficacy .
Q. What analytical validation criteria are critical for ensuring reproducibility in this compound bioanalytical assays?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity: R² ≥ 0.995 across 50–150% of expected plasma concentrations (e.g., 10–300 ng/mL) .
- Accuracy/Precision: ≤±15% deviation for QC samples (intra-day and inter-day).
- Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion in human plasma .
Advanced Consideration:
Implement isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix variability in LC-MS/MS workflows .
Q. How do molecular interactions between this compound and cyclodextrins influence drug delivery systems?
Answer:
β-cyclodextrin (β-CD) encapsulation improves solubility via hydrophobic interactions, with binding constants (Ka) determined via phase solubility studies . Key steps:
- Characterize inclusion complexes using Fourier-transform infrared spectroscopy (FTIR) to confirm shifts in this compound’s aromatic C-H stretches .
- Perform dissolution testing (USP Apparatus II, 50 rpm) in simulated gastric fluid to compare release profiles of complexed vs. free this compound .
Advanced Consideration:
Use molecular dynamics simulations (e.g., GROMACS) to model β-CD-cinnarizine stability under physiological shear stress .
Q. What statistical approaches address heterogeneity in preclinical data on this compound’s neuroprotective effects?
Answer:
- Apply random-effects meta-analysis to pool data from rodent models (e.g., ischemia-reperfusion injury), reporting I² statistics to quantify heterogeneity .
- Use sensitivity analysis to exclude outliers (e.g., studies with dosing >50 mg/kg/day) .
Advanced Consideration:
Employ machine learning (e.g., random forests) to identify predictors of neuroprotection (e.g., blood-brain barrier permeability, plasma AUC) from high-dimensional omics datasets .
Q. How should researchers design in vitro models to evaluate this compound’s dual antihistaminic and calcium channel-blocking activities?
Answer:
- Histamine H1 Receptor: Use CHO-K1 cells transfected with H1 receptors; measure cAMP inhibition via ELISA .
- Calcium Channels: Patch-clamp electrophysiology in cerebellar granule cells to assess Cav2.1 inhibition .
Advanced Consideration:
Develop 3D co-culture models (e.g., neurons + mast cells) to study this compound’s dual mechanisms in a physiologically relevant microenvironment .
Properties
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, (E)- | |
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Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
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Record name | Cinnarizine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
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Record name | CINNARIZINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
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